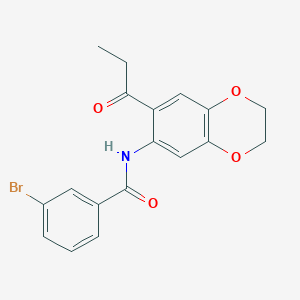![molecular formula C18H24N4O3 B11070632 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11070632.png)
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(4-ISOPROPYLPHENYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(4-ISOPROPYLPHENYL)BUTANAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine or its derivatives.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid.
Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide.
Amidation: The final step involves the reaction of the alkylated pyrazole with 4-isopropylphenylbutanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to a nitroso compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(4-ISOPROPYLPHENYL)BUTANAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The nitro group could play a role in redox reactions, while the pyrazole ring might interact with specific protein sites.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(4-ISOPROPYLPHENYL)BUTANAMIDE: Lacks the nitro group, which may result in different biological activities.
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(4-METHYLPHENYL)BUTANAMIDE: Similar structure but with a different substituent on the phenyl ring.
Uniqueness
The presence of the nitro group in 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(4-ISOPROPYLPHENYL)BUTANAMIDE may confer unique redox properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C18H24N4O3/c1-12(2)15-7-9-16(10-8-15)19-17(23)6-5-11-21-14(4)18(22(24)25)13(3)20-21/h7-10,12H,5-6,11H2,1-4H3,(H,19,23) |
InChI Key |
LFGZFBSYQUWNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)C(C)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-Chloro-2-(morpholin-4-yl)phenyl]-3-(3-chlorophenyl)urea](/img/structure/B11070563.png)
![N-(2-chlorophenyl)-2-[(naphthalen-1-ylcarbamoyl)amino]benzamide](/img/structure/B11070568.png)
![4-chloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline](/img/structure/B11070571.png)
![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11070575.png)
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]sulfonyl}{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate](/img/structure/B11070576.png)
![2-(4-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11070586.png)
![2-[1-Amino-2-(3,4-diethoxyphenyl)ethylidene]cyclohexane-1,3-dione](/img/structure/B11070588.png)
![Butyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11070590.png)


![2-{[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B11070613.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-{(E)-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]methylidene}thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11070623.png)
